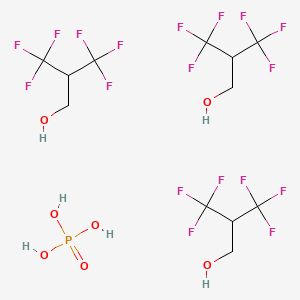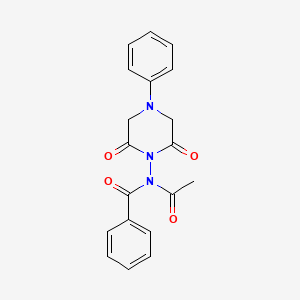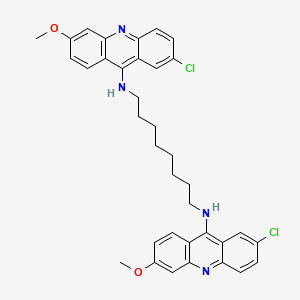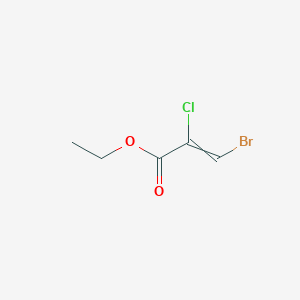
Ethyl 3-bromo-2-chloroprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-chloroprop-2-enoate is an organic compound with the molecular formula C5H6BrClO2. It is an ester derived from the corresponding acid and alcohol. This compound is of interest due to its unique structure, which includes both bromine and chlorine atoms attached to a propenoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-chloroprop-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with bromine and chlorine under controlled conditions. The reaction typically proceeds via halogenation, where the bromine and chlorine atoms are introduced to the propenoate structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure the desired product yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, amines, and thiols, can replace the halogen atoms.
Electrophiles: Such as hydrogen halides, can add across the double bond.
Bases: Such as sodium ethoxide, can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated alkanes.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-bromo-2-chloropropanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-2-bromopropanoate: Similar structure with reversed positions of bromine and chlorine.
Ethyl 2-bromo-3-chloropropanoate: Similar structure with different positioning of halogens.
Uniqueness
Ethyl 3-bromo-2-chloroprop-2-enoate is unique due to the presence of both bromine and chlorine atoms attached to a propenoate moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
62849-20-1 |
|---|---|
Fórmula molecular |
C5H6BrClO2 |
Peso molecular |
213.46 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H6BrClO2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3 |
Clave InChI |
RUWWKQJGIVHREG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
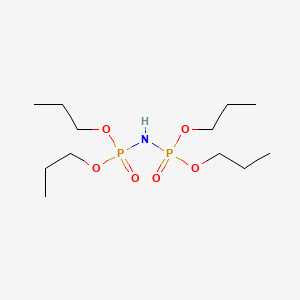

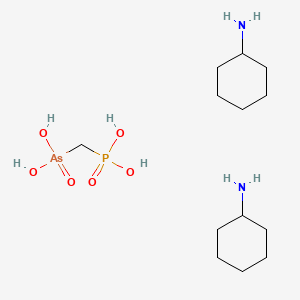
![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
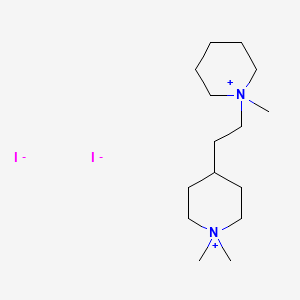
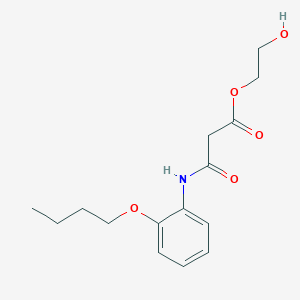
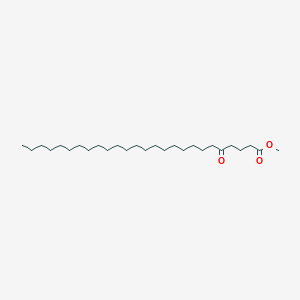
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
